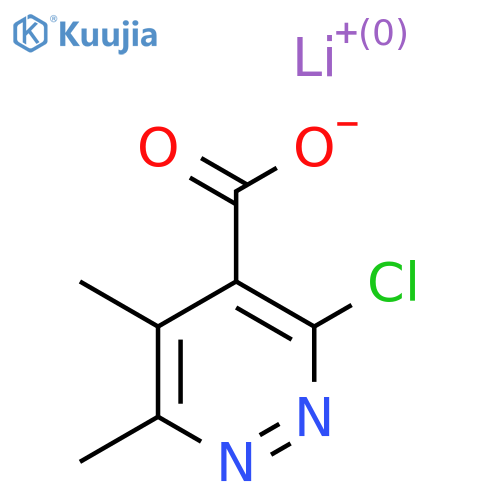

Cas no 2225146-12-1 (lithium(1+) 3-chloro-5,6-dimethylpyridazine-4-carboxylate)

lithium(1+) 3-chloro-5,6-dimethylpyridazine-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- lithium(1+) ion 3-chloro-5,6-dimethylpyridazine-4-carboxylate

- Lithium;3-chloro-5,6-dimethylpyridazine-4-carboxylate

- lithium(1+) 3-chloro-5,6-dimethylpyridazine-4-carboxylate

-

- インチ: 1S/C7H7ClN2O2.Li/c1-3-4(2)9-10-6(8)5(3)7(11)12;/h1-2H3,(H,11,12);/q;+1/p-1

- InChIKey: GGWHMIULEHSVLP-UHFFFAOYSA-M

- ほほえんだ: ClC1=C(C(=O)[O-])C(C)=C(C)N=N1.[Li+]

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 193

- トポロジー分子極性表面積: 65.9

lithium(1+) 3-chloro-5,6-dimethylpyridazine-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM462784-100mg |

lithium(1+) ion 3-chloro-5,6-dimethylpyridazine-4-carboxylate |

2225146-12-1 | 95%+ | 100mg |

$227 | 2023-03-25 | |

| Enamine | EN300-1719230-2.5g |

lithium(1+) 3-chloro-5,6-dimethylpyridazine-4-carboxylate |

2225146-12-1 | 94% | 2.5g |

$1315.0 | 2023-09-20 | |

| Enamine | EN300-1719230-5.0g |

lithium(1+) ion 3-chloro-5,6-dimethylpyridazine-4-carboxylate |

2225146-12-1 | 94% | 5g |

$1945.0 | 2023-05-23 | |

| Chemenu | CM462784-250mg |

lithium(1+) ion 3-chloro-5,6-dimethylpyridazine-4-carboxylate |

2225146-12-1 | 95%+ | 250mg |

$312 | 2023-03-25 | |

| Enamine | EN300-1719230-0.05g |

lithium(1+) 3-chloro-5,6-dimethylpyridazine-4-carboxylate |

2225146-12-1 | 94% | 0.05g |

$155.0 | 2023-09-20 | |

| Enamine | EN300-1719230-10g |

lithium(1+) 3-chloro-5,6-dimethylpyridazine-4-carboxylate |

2225146-12-1 | 94% | 10g |

$2884.0 | 2023-09-20 | |

| A2B Chem LLC | AY03442-50mg |

lithium(1+) ion 3-chloro-5,6-dimethylpyridazine-4-carboxylate |

2225146-12-1 | 94% | 50mg |

$199.00 | 2024-04-20 | |

| Enamine | EN300-1719230-5g |

lithium(1+) 3-chloro-5,6-dimethylpyridazine-4-carboxylate |

2225146-12-1 | 94% | 5g |

$1945.0 | 2023-09-20 | |

| A2B Chem LLC | AY03442-2.5g |

lithium(1+) ion 3-chloro-5,6-dimethylpyridazine-4-carboxylate |

2225146-12-1 | 94% | 2.5g |

$1420.00 | 2024-04-20 | |

| A2B Chem LLC | AY03442-5g |

lithium(1+) ion 3-chloro-5,6-dimethylpyridazine-4-carboxylate |

2225146-12-1 | 94% | 5g |

$2083.00 | 2024-04-20 |

lithium(1+) 3-chloro-5,6-dimethylpyridazine-4-carboxylate 関連文献

-

Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173

-

3. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

-

G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748

-

J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

10. 3D walnut-shaped TiO2/RGO/MoO2@Mo electrode exhibiting extraordinary supercapacitor performance†Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785

lithium(1+) 3-chloro-5,6-dimethylpyridazine-4-carboxylateに関する追加情報

Introduction to Lithium(1+) 3-chloro-5,6-dimethylpyridazine-4-carboxylate (CAS No. 2225146-12-1)

Lithium(1+) 3-chloro-5,6-dimethylpyridazine-4-carboxylate, with the chemical formula C₈H₈ClNLiO₂, is a compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound is characterized by its unique structural features, which include a pyridazine core substituted with chloro and methyl groups, as well as a carboxylate lithium salt. The presence of these functional groups makes it a promising candidate for various applications in drug development and biochemical studies.

The CAS number 2225146-12-1 provides a unique identifier for this compound, ensuring precise classification and reference in scientific literature. This numbering system is essential for researchers to accurately retrieve and cite specific chemical entities, facilitating seamless communication across global scientific communities.

In recent years, the interest in Lithium(1+) 3-chloro-5,6-dimethylpyridazine-4-carboxylate has surged due to its potential pharmacological properties. Pyridazine derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and even neuroprotective effects. The addition of a chloro group enhances the compound's reactivity and binding affinity to biological targets, making it an attractive scaffold for drug design.

One of the most compelling aspects of this compound is its role in the development of novel therapeutic agents. Researchers have been exploring its potential in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. The 3-chloro-5,6-dimethylpyridazine-4-carboxylate moiety interacts with specific enzymes and receptors in the brain, potentially modulating neurotransmitter release and mitigating neurodegenerative processes.

Recent studies have highlighted the compound's efficacy in preclinical models. For instance, researchers have demonstrated that Lithium(1+) 3-chloro-5,6-dimethylpyridazine-4-carboxylate can inhibit the aggregation of amyloid-beta plaques, a hallmark of Alzheimer's disease. This finding aligns with the broader understanding that lithium compounds exhibit neuroprotective properties by modulating glycogen synthase kinase-3β (GSK-3β) activity.

The carboxylate lithium salt form of this compound enhances its solubility and bioavailability, which are critical factors for pharmaceutical development. Improved solubility ensures better absorption and distribution within the body, while bioavailability determines the compound's effectiveness at target sites. These properties make Lithium(1+) 3-chloro-5,6-dimethylpyridazine-4-carboxylate a promising candidate for further clinical investigation.

In addition to its potential in neurological disorders, this compound has shown promise in other therapeutic areas. For example, it may exhibit anti-inflammatory effects by interacting with cyclooxygenase (COX) enzymes or peroxisome proliferator-activated receptors (PPARs). These interactions could lead to novel treatments for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The synthesis of Lithium(1+) 3-chloro-5,6-dimethylpyridazine-4-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution have been particularly useful in constructing the pyridazine core structure.

The structural diversity of pyridazine derivatives allows for extensive modifications at various positions on the ring. This flexibility enables chemists to fine-tune the pharmacological profile of these compounds by introducing different substituents. For instance, varying the electronic properties of the chloro group or incorporating additional functional groups can alter binding affinity and metabolic stability.

Computational chemistry has played a pivotal role in understanding the molecular interactions of Lithium(1+) 3-chloro-5,6-dimethylpyridazine-4-carboxylate with biological targets. Molecular docking studies have revealed that this compound can bind to specific pockets on enzymes and receptors with high affinity. These insights have guided rational drug design efforts aimed at developing more potent and selective therapeutic agents.

The future prospects of Lithium(1+) 3-chloro-5,6-dimethylpyridazine-4-carboxylate are vast. Ongoing research is focused on evaluating its safety profile and pharmacokinetic properties in preclinical studies. If successful, this compound could enter clinical trials for various therapeutic indications within the next decade.

In conclusion, Lithium(1+) 3-chloro-5,6-dimethylpyridazine-4-carboxylate (CAS No. 2225146-12-1) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable asset in the search for novel therapeutic agents. As research continues to uncover its potential applications, this compound is poised to make substantial contributions to medicine and healthcare.

2225146-12-1 (lithium(1+) 3-chloro-5,6-dimethylpyridazine-4-carboxylate) 関連製品

- 2229386-10-9(tert-butyl 3-4-(trifluoromethyl)pyridin-3-ylpiperazine-1-carboxylate)

- 3524-73-0(5-Methyl-1-hexene)

- 1261949-66-9(5-(3-Carbamoyl-4-chlorophenyl)-2-methoxyphenol)

- 89226-50-6(Manidipine)

- 2761321-18-8(BRD4-BD1-IN-1)

- 61078-42-0(Phenol, 4-(2,3-diphenylcyclopropyl)-)

- 1360946-84-4(5'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one)

- 1806947-66-9(5-(Aminomethyl)-3-cyano-4-(difluoromethyl)-2-hydroxypyridine)

- 2248382-78-5(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxylate)

- 50273-33-1(2-Amino-N-phenylthiophene-3-carboxamide)